molecular formula C17H35IN2O B10858873 Opratonium iodide CAS No. 210419-36-6

Opratonium iodide

Cat. No.: B10858873
CAS No.: 210419-36-6
M. Wt: 410.4 g/mol
InChI Key: NXLJXARAIIJYAJ-UHFFFAOYSA-N
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Description

Opratonium iodide (CAS No.: 210419-36-6) is a quaternary ammonium compound with the molecular formula C₁₇H₃₅IN₂O and a molecular weight of 410.3771 g/mol . Structurally, it consists of a trimethylammonium group linked to a 10-undecenamido chain via a propyl spacer, distinguishing it from simpler iodide salts.

Properties

CAS No.

210419-36-6

Molecular Formula

C17H35IN2O

Molecular Weight

410.4 g/mol

IUPAC Name

trimethyl-[3-(undec-10-enoylamino)propyl]azanium;iodide

InChI

InChI=1S/C17H34N2O.HI/c1-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2,3)4;/h5H,1,6-16H2,2-4H3;1H

InChI Key

NXLJXARAIIJYAJ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCNC(=O)CCCCCCCCC=C.[I-]

Origin of Product

United States

Comparison with Similar Compounds

Dimethylsulphonium Iodide

  • Molecular Formula : C₂H₇IS
  • Molecular Weight : 202.05 g/mol
  • Key Properties : Melting point of 165°C ; exhibits exceptional antibacterial activity against Staphylococcus aureus (MIC <1 µg/mL), outperforming many steroidal derivatives .
  • Applications: Investigated as a novel antibiotic due to high antimicrobial efficacy.

Methyl Iodide (CH₃I)

  • Molecular Formula : CH₃I
  • Molecular Weight : 141.94 g/mol
  • Key Properties : Volatile liquid at room temperature; significant environmental emissions (e.g., 70% from oceans , 24% from rice paddies) contribute to atmospheric iodine cycles .

Potassium Iodide (KI)

  • Molecular Formula : KI
  • Molecular Weight : 166.00 g/mol
  • Key Properties : Rapid absorption and excretion via kidneys; used for iodine supplementation and thyroid protection during nuclear incidents .
  • Side Effects : Causes iodism (e.g., acne, mucosal irritation) with chronic use; hypersensitivity reported in some patients .

Sodium Iodide (NaI)

  • Molecular Formula : NaI
  • Molecular Weight : 149.89 g/mol
  • Key Properties : High solubility in water; used in radiopharmaceuticals (e.g., thyroid imaging) .
  • Applications: Medical diagnostics and radiation therapy.

Data Table: Comparative Analysis of this compound and Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Pharmacological Use Key Properties/Applications Side Effects/Challenges
This compound C₁₇H₃₅IN₂O 410.38 Not reported Preclinical investigation Quaternary ammonium structure; potential antimicrobial use None reported (unapproved status)
Dimethylsulphonium Iodide C₂H₇IS 202.05 165 Antibacterial agent High efficacy against S. aureus Limited toxicity data
Methyl Iodide CH₃I 141.94 -41.5 (liquid) Environmental studies Major marine emission source Ozone-depleting potential
Potassium Iodide KI 166.00 681 Thyroid protection, iodine supplementation Rapid absorption; radioprotective Iodism, hypersensitivity
Sodium Iodide NaI 149.89 661 Medical imaging High solubility; radiocontrast agent Radiation exposure risks

Research Findings and Discussion

  • However, its lack of clinical data limits direct therapeutic comparisons .
  • Antimicrobial Potential: While Dimethylsulphonium iodide demonstrates potent antibacterial activity, Opratonium’s efficacy remains unverified, though its amphiphilic structure may enable membrane disruption .
  • Environmental vs. Pharmacological Focus : Methyl iodide’s environmental impact (e.g., ozone depletion) diverges from Opratonium’s exploratory biomedical applications, highlighting functional differences among iodides .
  • Established Medical Use : Potassium and Sodium iodides have decades of clinical use, whereas Opratonium’s unapproved status underscores the need for further pharmacokinetic and safety studies .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Opratonium iodide to ensure structural fidelity and purity?

  • Methodological Answer :

  • Synthesis : Use controlled stoichiometric reactions between the organic opratonium precursor and iodide salts (e.g., potassium iodide) in anhydrous solvents like dimethylformamide (DMF). Monitor reaction progress via thin-layer chromatography (TLC) .
  • Characterization : Employ nuclear magnetic resonance (NMR) for proton and carbon backbone verification, high-performance liquid chromatography (HPLC) with UV detection (254 nm) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. For iodide quantification, use ion-selective electrodes or inductively coupled plasma mass spectrometry (ICP-MS) .
  • Purity Validation : Include elemental analysis (C, H, N, I) and X-ray crystallography for novel crystalline structures. For known compounds, cross-reference with published spectral data .

Q. How can researchers design initial pharmacological profiling studies for this compound given its unapproved status and limited mechanistic data?

  • Methodological Answer :

  • In Vitro Screening : Prioritize assays targeting thyroid hormone pathways, such as sodium-iodide symporter (NIS) inhibition/activation in FRTL-5 rat thyroid cells, given iodide’s role in thyroid function .
  • Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to evaluate potency and efficacy. Include positive controls (e.g., methimazole for NIS inhibition) .
  • Toxicity Assessment : Conduct MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values. Compare with potassium iodide to isolate opratonium-specific effects .

Advanced Research Questions

Q. What experimental strategies can address contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Bridging : Perform parallel in vitro plasma protein binding assays and in vivo bioavailability studies in rodent models. Use LC-MS/MS to quantify plasma and tissue concentrations of this compound and its metabolites .
  • Mechanistic Follow-Up : If in vitro NIS activation is observed but absent in vivo, evaluate thyroid-stimulating hormone (TSH) modulation via ELISA and thyroid gland histopathology .
  • Statistical Reconciliation : Apply mixed-effects models to account for interspecies variability and small sample sizes. Pre-register hypotheses to mitigate confirmation bias .

Q. How can researchers resolve uncertainties in this compound’s mechanism of action (MOA) given its novel status and lack of prior studies?

  • Methodological Answer :

  • Target Deconvolution : Use affinity chromatography with immobilized this compound to isolate binding proteins from thyroid cell lysates. Identify targets via tandem mass spectrometry .
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated thyroid follicles to identify differentially expressed genes (e.g., thyroglobulin, TPO). Validate with qPCR .
  • Computational Modeling : Dock this compound into NIS or thyroperoxidase (TPO) structures (PDB: 2ZYD) using AutoDock Vina to predict binding affinities .

Q. What methodologies are optimal for studying the bioavailability and tissue distribution of this compound, particularly its iodine component?

  • Methodological Answer :

  • Radioisotope Tracing : Synthesize this compound with ¹²⁵I and administer intravenously to rodents. Use gamma counters to quantify iodine uptake in thyroid, liver, and kidneys .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution of this compound in tissue sections with MALDI-TOF. Compare with potassium iodide controls .
  • Ex Vivo Perfusion : Isolate rodent thyroid glands and perfuse with this compound to measure iodine incorporation into thyroglobulin .

Data Analysis and Reporting

Table 1 : Key Analytical Techniques for this compound Research

ParameterMethodDetection LimitReference
PurityHPLC-UV (254 nm)0.1%
Iodine QuantificationICP-MS0.01 ppb
Target BindingSurface Plasmon Resonance (SPR)1 nM
Tissue Distribution¹²⁵I Gamma Counting1 Bq/g

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